N-(5-amino-2-fluorophenyl)-3-[2-(1H-pyrazol-4-yl)pyrrolidin-1-yl]propanamide
Description
N-(5-amino-2-fluorophenyl)-3-[2-(1H-pyrazol-4-yl)pyrrolidin-1-yl]propanamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a fluorinated aromatic ring, an amino group, and a pyrazole-pyrrolidine moiety, which contribute to its distinctive chemical properties and reactivity.
Properties
IUPAC Name |
N-(5-amino-2-fluorophenyl)-3-[2-(1H-pyrazol-4-yl)pyrrolidin-1-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20FN5O/c17-13-4-3-12(18)8-14(13)21-16(23)5-7-22-6-1-2-15(22)11-9-19-20-10-11/h3-4,8-10,15H,1-2,5-7,18H2,(H,19,20)(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIARYGYTZJJRAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)CCC(=O)NC2=C(C=CC(=C2)N)F)C3=CNN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20FN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-amino-2-fluorophenyl)-3-[2-(1H-pyrazol-4-yl)pyrrolidin-1-yl]propanamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Synthesis of the Pyrrolidine Moiety: The pyrrolidine ring is often formed through the cyclization of a suitable amine with a dihaloalkane.
Coupling Reactions: The pyrazole and pyrrolidine intermediates are then coupled using a suitable linker, such as a bromoalkane, under basic conditions.
Introduction of the Fluorinated Aromatic Ring: The final step involves the coupling of the fluorinated aromatic amine with the pyrazole-pyrrolidine intermediate using amide bond formation techniques, typically employing coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This often involves:
Optimization of Reaction Conditions: Adjusting temperature, solvent, and reaction time to maximize efficiency.
Use of Catalysts: Employing catalysts to enhance reaction rates and selectivity.
Purification Techniques: Utilizing advanced purification methods such as recrystallization, chromatography, and distillation to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
N-(5-amino-2-fluorophenyl)-3-[2-(1H-pyrazol-4-yl)pyrrolidin-1-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to modify the pyrazole or pyrrolidine rings.
Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
Oxidation Products: Nitro or nitroso derivatives.
Reduction Products: Modified pyrazole or pyrrolidine rings.
Substitution Products: Compounds with different substituents on the aromatic ring.
Scientific Research Applications
N-(5-amino-2-fluorophenyl)-3-[2-(1H-pyrazol-4-yl)pyrrolidin-1-yl]propanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(5-amino-2-fluorophenyl)-3-[2-(1H-pyrazol-4-yl)pyrrolidin-1-yl]propanamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. For example, the pyrazole ring may interact with enzyme active sites, while the fluorinated aromatic ring can enhance binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
- N-(5-amino-2-chlorophenyl)-3-[2-(1H-pyrazol-4-yl)pyrrolidin-1-yl]propanamide
- N-(5-amino-2-methylphenyl)-3-[2-(1H-pyrazol-4-yl)pyrrolidin-1-yl]propanamide
- N-(5-amino-2-bromophenyl)-3-[2-(1H-pyrazol-4-yl)pyrrolidin-1-yl]propanamide
Uniqueness
N-(5-amino-2-fluorophenyl)-3-[2-(1H-pyrazol-4-yl)pyrrolidin-1-yl]propanamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to form strong interactions with biological targets, making it a valuable compound for various applications.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
